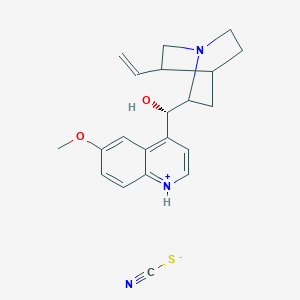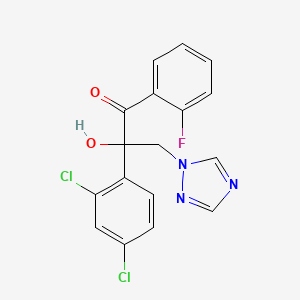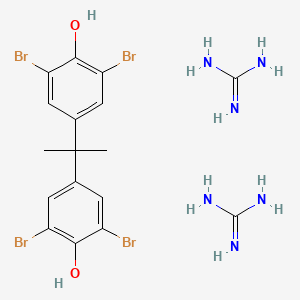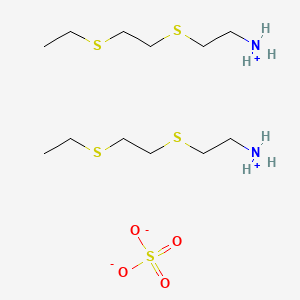
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is a chemical compound with the molecular formula C12H32N2O4S5. It is known for its unique structure, which includes both sulfur and nitrogen atoms, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate typically involves the reaction of ethyl sulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound involves a continuous process using a flow reactor. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethylazanium compounds.
Scientific Research Applications
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(furfurylthio)ethylammonium sulphate
- 2-(methylthio)ethylammonium sulphate
- 2-(propylthio)ethylammonium sulphate
Uniqueness
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is unique due to its dual sulfur-containing groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93805-12-0 |
|---|---|
Molecular Formula |
C12H32N2O4S5 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate |
InChI |
InChI=1S/2C6H15NS2.H2O4S/c2*1-2-8-5-6-9-4-3-7;1-5(2,3)4/h2*2-7H2,1H3;(H2,1,2,3,4) |
InChI Key |
OOCOPSBBWPAGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSCC[NH3+].CCSCCSCC[NH3+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


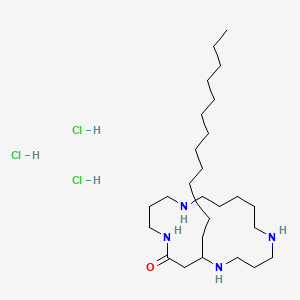
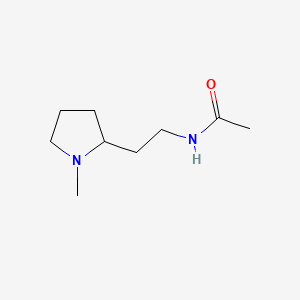
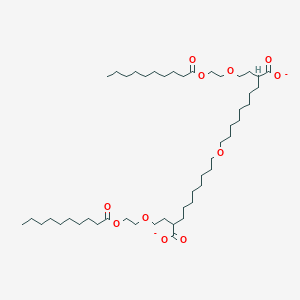
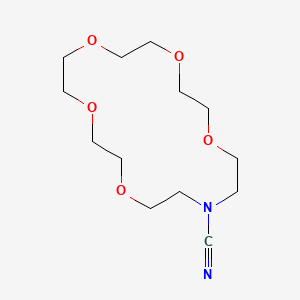

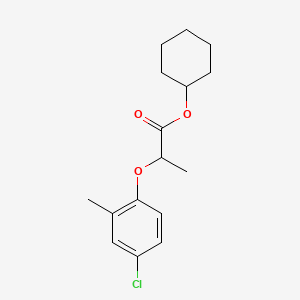


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
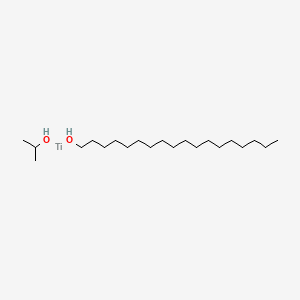
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
